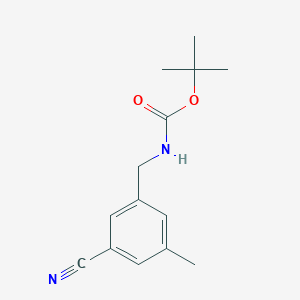
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Based on scaffold hopping and computer-aided drug design, a variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has demonstrated the synthesis and characterization of pyrazole derivatives, including 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and their potential pharmacological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Catalyst Development
- Studies have highlighted the role of this compound in developing novel catalysts and methodologies for the synthesis of complex chemical structures. For example, its use in the efficient synthesis of Pyrazolo[3,4-b]pyridine derivatives in ionic liquids, showcasing its relevance in green chemistry (Shi et al., 2010).
Material Science and Nanotechnology
- The compound has been used in the creation of novel nanomagnetic catalysts, which further exemplifies its utility in advanced material science and nanotechnology applications (Afsar et al., 2018).
Fluorescence and Sensor Development
- It has been incorporated into the development of new fluorescent sensors, indicating its potential in analytical chemistry and sensor technology (Mac et al., 2010).
Corrosion Inhibition
- Additionally, its derivatives have been explored as efficient inhibitors of mild steel corrosion in acidic solutions, suggesting its applicability in industrial chemistry and corrosion science (Cissé et al., 2011).
Pharmaceutical Research
- There is ongoing exploration of its derivatives in pharmaceutical research, particularly in the synthesis of compounds with potential antiviral activities (Tantawy et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds, such as n-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1h-pyrazole-4-carboxamides, have been found to exhibit antifungal activities . These compounds likely target key enzymes or proteins in the fungal cells, disrupting their normal functions and leading to cell death.
Mode of Action
For instance, some fungicides can bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways
It can be inferred that the compound may interfere with the energy production pathways of the target organisms, given the mode of action of similar compounds .
Result of Action
Related compounds have been found to exhibit moderate antifungal activities . These compounds can inhibit the growth of certain types of fungi, potentially leading to their death.
Analyse Biochimique
Biochemical Properties
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, thereby inhibiting their activity and affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of TRKs leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it has been shown to modulate the activity of cytochrome P450 isoforms, which are crucial for drug metabolism . These effects underscore the compound’s potential in regulating cellular functions and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the kinase domain of TRKs, forming hydrogen bonds with key amino acids such as Glu590 and Met592 . This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways. Additionally, the compound’s interaction with cytochrome P450 isoforms affects their enzymatic activity, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability, with a half-life of over 289.1 minutes in plasma . Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cytochrome P450 isoforms, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a crucial role in drug metabolism . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, potentially influencing the pharmacokinetics of co-administered drugs . Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, its interaction with transporters such as P-glycoprotein influences its cellular uptake and distribution . These factors are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and cytochrome P450 isoforms . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Understanding these factors is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQAFGDJXFSENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652895 | |
| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38965-47-8 | |
| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)


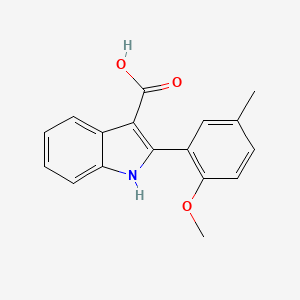
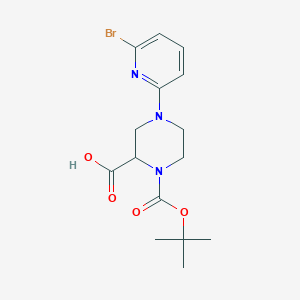
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
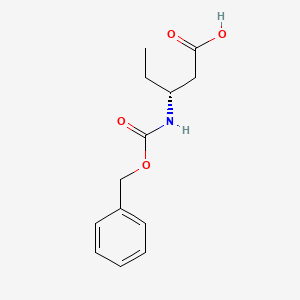
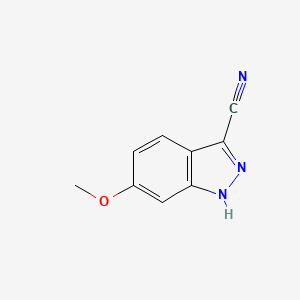
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
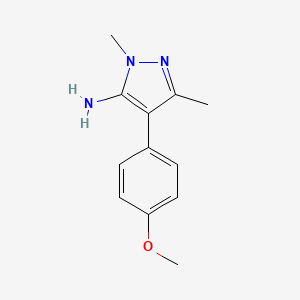

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
